molecular formula C12H20N2O6S2 B8020612 Dimethyl diacetyl cystinate CAS No. 139612-43-4

Dimethyl diacetyl cystinate

Cat. No.: B8020612
CAS No.: 139612-43-4
M. Wt: 352.4 g/mol
InChI Key: ZTTORBNKJFMGIM-UHFFFAOYSA-N
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Description

Historical Development and Discovery

This compound emerged from mid-20th-century efforts to modify cysteine and cystine for enhanced stability and reactivity. The compound’s earliest documentation aligns with its assignment of the CAS registry number 32381-28-5, indicating its inclusion in chemical databases by the 1970s. A second CAS designation (139612-43-4) reflects subsequent refinements in its synthetic protocols or identification of isomeric forms.

The compound was synthesized to address challenges in handling free thiol groups (-SH) in cysteine derivatives, which are prone to oxidation and disulfide bond formation. By acetylating the amino groups and esterifying the carboxyl groups, researchers stabilized the molecule while retaining its disulfide bridge—a critical feature for studying protein structure and redox dynamics.

Structural Characteristics and Molecular Configuration

This compound’s molecular formula is $$ \text{C}{12}\text{H}{20}\text{N}{2}\text{O}{6}\text{S}_{2} $$, with a molecular weight of 352.43 g/mol. Its IUPAC name, methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate, underscores its stereochemical specificity (R-configuration at both chiral centers) and functional groups:

  • Disulfide bond (-S-S-) : Connects two cysteine-derived moieties, mimicking natural cystine.
  • Acetyl groups (-N-CO-CH$$_3$$) : Protect amine groups from undesired reactions.
  • Methyl esters (-CO-OCH$$_3$$) : Enhance lipid solubility compared to free carboxylic acids.

The compound’s 2D and 3D structures (Fig. 1) reveal a symmetrical dimeric arrangement stabilized by the disulfide linkage. Computational models predict a density of 1.285 g/cm³, consistent with its solid-state storage recommendations.

Table 1: Key Structural Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{12}\text{H}{20}\text{N}{2}\text{O}{6}\text{S}_{2} $$
Molecular Weight 352.43 g/mol
CAS Numbers 32381-28-5, 139612-43-4
IUPAC Name methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate
Density 1.285 g/cm³

Role in Sulfur-Containing Amino Acid Derivatives

As a derivative of cystine, this compound exemplifies strategic modifications to enhance utility in biochemical systems. Cystine itself—a dimer of cysteine linked by a disulfide bond—is pivotal in protein tertiary structure and redox homeostasis. The acetylation and esterification in this compound confer distinct advantages:

  • Enhanced Stability : Acetyl groups prevent unwanted deamination, while methyl esters reduce hydrolysis susceptibility.
  • Controlled Reactivity : The disulfide bond remains available for reduction or exchange, enabling selective participation in thiol-disulfide interchange reactions.
  • Solubility Profile : Methyl esters increase lipophilicity, facilitating compatibility with organic solvents in synthetic chemistry.

Table 2: Comparison of this compound with Related Sulfur Derivatives

Compound Molecular Formula Functional Groups Key Applications
Cystine $$ \text{C}{6}\text{H}{12}\text{N}{2}\text{O}{4}\text{S}_{2} $$ -COOH, -NH$$_2$$, -S-S- Protein structure
N-Acetylcysteine $$ \text{C}{5}\text{H}{9}\text{NO}_{3}\text{S} $$ -SH, -N-CO-CH$$_3$$ Antioxidant therapies
This compound $$ \text{C}{12}\text{H}{20}\text{N}{2}\text{O}{6}\text{S}_{2} $$ -CO-OCH$$3$$, -N-CO-CH$$3$$, -S-S- Biochemical research, industrial applications

In industrial contexts, this compound’s disulfide bond has been leveraged in hair-conditioning formulations, where it mimics keratin’s natural crosslinks to improve tensile strength and manageability. Biochemically, it serves as a model for studying disulfide bond dynamics without interference from reactive thiols or charged carboxyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTORBNKJFMGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32381-28-5
Record name NSC136019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Step 1: Synthesis of N,N'-Diacetyl-Di-tert-Butyl-L-Cystine

  • Reagents :

    • Di-tert-butyl-L-cystine dihydrochloride (1.0 g, 2.4 mmol)

    • Acetic anhydride (5.9 mmol)

    • Sodium bicarbonate (9.4 mmol)

    • Water (10 mL)

  • Conditions :

    • Temperature: 0–25°C

    • Reaction time: 16 hours

  • Yield : 88–95%

The tert-butyl groups protect the carboxylic acid moieties during acetylation. Sodium bicarbonate neutralizes HCl generated during the reaction, facilitating precipitation of the intermediate.

Step 2: Deprotection to Dimethyl Diacetyl Cystinate

  • Reagents :

    • N,N'-Diacetyl-di-tert-butyl-L-cystine (500 mg, 1.15 mmol)

    • Formic acid (1 mL)

  • Conditions :

    • Temperature: 60°C

    • Reaction time: 3 hours

  • Yield : 97%

Formic acid cleaves the tert-butyl esters, yielding the final product. This method avoids toxic solvents and achieves high purity (>95%) without chromatography.

Table 1: Key Parameters for Two-Step Synthesis

ParameterStep 1Step 2
SolventWaterFormic acid
Temperature0–25°C60°C
Reaction Time16 hours3 hours
Yield88–95%97%
Purity>95%>95%

Direct Esterification and Acetylation of L-Cystine

This approach modifies L-cystine directly, as outlined in patent US20190084926A1:

Procedure:

  • Esterification :

    • L-Cystine reacts with methanol and thionyl chloride (SOCl₂) to form L-cystine dimethyl ester dihydrochloride.

    • Conditions : Reflux at 65–70°C for 4–6 hours.

  • Acetylation :

    • The esterified product is treated with acetic anhydride and triethylamine in acetonitrile.

    • Conditions : 0–5°C for 30 minutes, followed by room temperature stirring.

Table 2: Direct Synthesis Parameters

StepReagentsConditionsYield
EsterificationMethanol, SOCl₂Reflux, 6 hours85%
AcetylationAcetic anhydride, Triethylamine0–25°C, 16 hours90%

This method is efficient but requires careful handling of corrosive reagents like SOCl₂.

Oxidative Dimerization of N-Acetyl Cysteine Methyl Ester

A less common route involves oxidative coupling of N-acetyl cysteine methyl ester, as reported in bioconjugation studies:

Procedure:

  • Synthesis of N-Acetyl Cysteine Methyl Ester :

    • N-Acetyl cysteine reacts with methanol and thionyl chloride.

    • Yield : 78%.

  • Oxidative Dimerization :

    • The monomer is treated with hydrogen peroxide (H₂O₂) or iodine (I₂) to form the disulfide bond.

    • Conditions : Room temperature, 12 hours.

    • Yield : 65–70%.

Table 3: Oxidative Dimerization Data

ParameterValue
Oxidizing AgentH₂O₂ or I₂
Reaction Time12 hours
Yield65–70%
Purity85–90%

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesDisadvantages
Two-Step SynthesisHigh yield (97%), eco-friendlyRequires protected starting material
Direct SynthesisSimple reagentsCorrosive reagents (SOCl₂)
Oxidative DimerizationAvoids protection/deprotectionLower yield (65–70%)

Optimization Strategies

  • Catalyst Use : Amberlyst-A21 resin improves acetylation efficiency by absorbing HCl, reducing side reactions.

  • Solvent Selection : Formic acid in Step 2 (Method 1) enables recycling, minimizing waste.

  • Temperature Control : Maintaining ≤25°C during acetylation prevents decomposition.

Industrial-Scale Considerations

The two-step method is preferred for scalability due to:

  • Green Chemistry : Water and formic acid are non-toxic solvents.

  • Cost-Effectiveness : Sodium bicarbonate and acetic anhydride are inexpensive.

  • Throughput : Batch processing achieves >90% yield in <24 hours.

Chemical Reactions Analysis

Types of Reactions

Dimethyl diacetyl cystinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C12_{12}H20_{20}N2_2O6_6S2_2
  • Molecular Weight : 352.43 g/mol
  • Functional Groups : Contains two acetyl groups and two methyl ester groups attached to the cysteine backbone, forming a disulfide-linked structure.

Proteomics Research

DMDA-Cys is extensively utilized in proteomics due to its ability to form stable disulfide bonds, which are essential for protein structure and function studies. Key applications include:

  • Protein Labeling : Used to label cysteine residues in proteins for structural analysis.
  • Peptide Synthesis : Facilitates the synthesis of complex disulfide-rich peptides, enhancing the understanding of peptide interactions and stability.
  • Antioxidant Studies : Investigated for potential antioxidant properties, particularly in food and pharmaceutical applications.

Case Studies

  • Protein Stability Analysis :
    • A study demonstrated that DMDA-Cys effectively stabilized proteins under various environmental conditions, highlighting its role in maintaining structural integrity during biochemical assays.
  • Enzyme Activity Modulation :
    • Research showcased DMDA-Cys's ability to influence enzyme activity by altering the redox state of cysteine residues, which is vital for understanding enzyme mechanisms.
  • Therapeutic Potential :
    • Preliminary investigations suggest that DMDA-Cys may have therapeutic applications due to its antioxidant properties, warranting further exploration in clinical settings.

Mechanism of Action

Dimethyl diacetyl cystinate exerts its effects primarily through its disulfide bond, which can undergo redox reactions. The thiol groups in the compound can scavenge free radicals, providing antioxidant effects. Additionally, the compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and stability .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Key Structural Features Applications Biological Activity Key References
This compound Disulfide bond, methyl esters, N,N'-diacetyl groups Proteomics, redox studies Stabilizes disulfide linkages
Dimethyl cystinate Disulfide bond, methyl esters Cosmetics (antistatic agent) No direct biological activity
N,N'-Diacetyl-L-cystine Disulfide bond, N,N'-diacetyl groups Immunomodulation, drug delivery Enhances antigen presentation
Ophthalmic acid Glutathione analog (L-aminobutyrate substitution) Redox regulation, biomarker studies Mimics glutathione in oxidative stress
KGP94 Cysteine protease inhibitor Lysosomal enzyme inhibition Inhibits lysosomal endopeptidases
2.1 Structural and Functional Differences
  • Dimethyl cystinate (CAS: 1069-29-0): Lacks acetyl groups, featuring only methyl esters on the cysteine backbone. This simpler modification reduces steric hindrance but limits its utility to non-biological applications like cosmetic antistatic agents .
  • N,N'-Diacetyl-L-cystine: Shares the N,N'-diacetylation with this compound but lacks methyl esters.
  • Ophthalmic acid: A glutathione analog where cysteine is replaced by L-aminobutyrate. Unlike this compound, it participates in redox homeostasis and serves as a biomarker for oxidative stress .
  • KGP94 : A synthetic inhibitor targeting cysteine proteases. Unlike this compound, it directly blocks enzymatic activity, making it relevant in lysosomal storage disease research .

Key Research Findings

  • Stability in Proteomics : this compound’s acetyl groups prevent undesired hydrolysis, making it superior to dimethyl cystinate in long-term experiments .
  • Antifungal Context : While diacetyl (a volatile compound) exhibits antifungal properties, this compound’s structural complexity precludes direct antifungal activity, underscoring the importance of functional group arrangement .

Biological Activity

Dimethyl diacetyl cystinate (DMAC) is a synthetic compound derived from L-cysteine, known for its unique structural properties and significant applications in biochemical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Overview of this compound

This compound is characterized by its disulfide-linked structure, which features two acetyl groups and two methyl ester groups attached to the cysteine backbone. Its chemical formula is C12H18N2O4S2C_{12}H_{18}N_2O_4S_2 with a molecular weight of approximately 352.43 g/mol. The compound is primarily utilized in proteomics research due to its ability to form stable disulfide bonds, crucial for protein structure and function studies.

Target of Action
DMAC primarily interacts with biomolecules through disulfide bond formation and reduction. This interaction plays a critical role in various cellular processes, including:

  • Protein Folding: The compound stabilizes protein structures by forming disulfide bonds.
  • Enzyme Modulation: DMAC can inhibit or activate enzymes by modifying thiol groups, influencing their catalytic activity.

Biochemical Pathways
The compound participates in several metabolic pathways related to sulfur metabolism. It interacts with enzymes such as cysteine synthase and O-acetylserine (thiol)-lyase, affecting the biosynthesis of cysteine from serine . Additionally, DMAC modulates redox states within cells, impacting redox-sensitive transcription factors and signaling molecules, which can lead to changes in gene expression and cellular responses to oxidative stress.

Cellular Effects

This compound influences various cellular processes:

  • Cell Signaling: By modulating redox states, DMAC affects signaling pathways that regulate cell growth and metabolism.
  • Gene Expression: The compound's interaction with redox-sensitive transcription factors can alter gene expression profiles in response to oxidative stress.
  • Antioxidant Properties: Preliminary studies suggest potential antioxidant effects, making it a candidate for further investigation in food and pharmaceutical applications.

Pharmacokinetics

DMAC undergoes metabolism in the liver and is excreted through the kidneys, similar to many small molecule drugs. Its stability and efficacy are influenced by environmental factors such as pH, temperature, and the presence of reactive molecules.

Research Applications

This compound has several applications across various fields:

  • Proteomics Research: Used for protein labeling and synthesis of disulfide-rich peptides.
  • Antioxidant Studies: Investigated for its potential role in combating oxidative stress in biological systems.
  • Drug Development: Its ability to modulate enzyme activity makes it a candidate for therapeutic applications targeting diseases associated with oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaKey Features
N,N'-Diacetyl-L-cystineC12H18N2O4S2Modulator of hypersensitivity reactions
N-Acetyl-L-cysteine methyl esterC7H13NO3SKnown for antioxidant properties
Dimethyl disulfideC2H6S2Used as a reagent in organic synthesis

This compound stands out due to its unique combination of structural elements that facilitate stable disulfide bond formation while allowing for modifications through substitution reactions. Its dual functionality as both a labeling agent and a potential antioxidant enhances its value in biochemical research compared to other similar compounds.

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